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Compound of Interest

Compound Name: N-(chloroacetyl)-2-methylalanine

CAS No.: 95038-11-2

Cat. No.: B1285535 Get Quote

Physicochemical Profile
N-(Chloroacetyl)-2-methylalanine is a specialized building block used primarily in the

development of Targeted Covalent Inhibitors (TCIs) and peptidomimetics. Unlike standard

amino acids, the gem-dimethyl effect of the AIB core restricts conformational freedom, while the

chloroacetyl moiety serves as a "warhead" for irreversible binding.
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Property Value Notes

IUPAC Name
2-(2-chloroacetamido)-2-

methylpropanoic acid

Common Name N-(Chloroacetyl)-AIB AIB = α-Aminoisobutyric acid

Molecular Formula C₆H₁₀ClNO₃

Molecular Weight 179.60 g/mol Average Mass

Monoisotopic Mass 179.035 g/mol
Essential for High-Res MS

identification

CAS Number Not widely listed
Parent AIB: 62-57-7; Methyl

Ester: 52888-51-4

Physical State
White to off-white crystalline

solid

(Predicted based on AIB

derivatives)

Solubility DMSO, DMF, Methanol
Poor solubility in non-polar

solvents

pKa (COOH) ~3.5 - 4.0 Predicted

Structural Significance
The molecule differs from a standard alanine derivative by the addition of a second methyl

group at the α-carbon.

Steric Hindrance: The gem-dimethyl group creates significant steric bulk, protecting the

amide bond from proteolytic cleavage.

Conformational Lock: AIB residues strongly favor

angles compatible with

-helices or

-helices, effectively "pre-organizing" peptides for receptor binding.
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Synthetic Methodology
Due to the steric hindrance of the AIB amine, standard coupling protocols can be sluggish. The

following protocol utilizes highly reactive chloroacetyl chloride under Schotten-Baumann

conditions to ensure complete conversion.

Reagents & Materials
Substrate: 2-Aminoisobutyric acid (AIB)

Acylating Agent: Chloroacetyl chloride (1.1 equiv)

Base: 4M NaOH (aq) or DIPEA (organic route)

Solvent: DCM/Water (biphasic) or dry THF

Step-by-Step Protocol (Biphasic Route)
Dissolution: Dissolve AIB (10 mmol) in 4M NaOH (25 mmol) at 0°C. Ensure the solution is

homogenous.

Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 20 minutes while vigorously

stirring. Critical: Maintain temperature <5°C to prevent hydrolysis of the chloroacetyl chloride.

pH Maintenance: Monitor pH; if it drops below 9, add supplemental NaOH to maintain

basicity (required to keep the amine nucleophilic).

Acidification: After 2 hours, carefully acidify the mixture to pH 2.0 using 1M HCl. The product

may precipitate or require extraction.

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

MgSO₄, and concentrate in vacuo.

Recrystallization: Purify using EtOAc/Hexanes if necessary.
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Caption: Biphasic synthesis route utilizing Schotten-Baumann conditions to overcome steric

hindrance.

Mechanism of Action: Covalent Warhead
In drug discovery, N-(chloroacetyl)-2-methylalanine is often incorporated into peptide ligands

to convert a reversible binder into a covalent inhibitor.

The "Cysteine Trap"
The chloroacetyl group acts as a weak electrophile. It is generally unreactive toward lysine or

histidine at physiological pH but reacts specifically with the thiolate anion of Cysteine residues

via an S_N2 mechanism.

Selectivity: The reaction is driven by the high nucleophilicity of the thiolate (S⁻).

Proximity Effect: The non-covalent affinity of the peptide backbone (enhanced by the AIB

helix induction) brings the warhead close to the target cysteine, increasing the effective

molarity and reaction rate.

Mechanistic Pathway
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Caption: Mechanism of covalent inhibition. The cysteine thiolate displaces the chloride ion,

forming a stable thioether bond.

Analytical Characterization
To validate the synthesis of N-(chloroacetyl)-2-methylalanine, the following analytical signals

are diagnostic.

Mass Spectrometry (LC-MS)
Expected [M+H]⁺: 180.04 Da.

Isotope Pattern: A distinct Chlorine isotope pattern will be visible.

M (³⁵Cl): 100% intensity.

M+2 (³⁷Cl): ~32% intensity.

Note: This 3:1 ratio is the hallmark of successful chloroacetylation.

NMR Spectroscopy (¹H NMR)
Gem-dimethyl: A strong singlet integrating to 6H at ~1.5 ppm (characteristic of AIB).
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Chloroacetyl CH₂: A singlet integrating to 2H at ~4.0–4.1 ppm.

Shift: This peak is downfield due to the electron-withdrawing chlorine and carbonyl group.

Amide NH: A broad singlet (exchangeable) typically around 8.0–8.5 ppm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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